BenchChemオンラインストアへようこそ!

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide

Epigenetics SMYD inhibition Stereochemistry

This enantiopure (3S,4R) pyrrolidine carboxamide is a critical chiral building block for SMYD family lysine methyltransferase inhibitor programs. The defined (3S,4R) configuration and pre-installed 1-methylimidazole and cyclopropane pharmacophores enable direct structure-activity relationship (SAR) exploration without stereochemical ambiguity. Using the pure enantiomer eliminates confounding potency shifts or off-target effects inherent to the racemic mixture, delivering unambiguous data in CETSA, NanoBRET, and cellular activity assays. Procure this specific stereoisomer to ensure reproducible target validation and accelerate hit-to-lead optimization.

Molecular Formula C12H18N4O
Molecular Weight 234.303
CAS No. 2243515-90-2
Cat. No. B2370555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
CAS2243515-90-2
Molecular FormulaC12H18N4O
Molecular Weight234.303
Structural Identifiers
SMILESCN1C=CN=C1C2CNCC2NC(=O)C3CC3
InChIInChI=1S/C12H18N4O/c1-16-5-4-14-11(16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1
InChIKeyARIFKLWAJNAHKQ-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide (CAS 2243515-90-2): Stereochemically Defined Pyrrolidine Carboxamide for Targeted Epigenetic Probe Development


N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is a chiral, polysubstituted pyrrolidine carboxamide featuring a (3S,4R)-configured pyrrolidine core bearing a 1-methylimidazol-2-yl group and a cyclopropanecarboxamide moiety . This compound belongs to a class of pyrrolidine carboxamides that have been investigated as inhibitors of SMYD family lysine methyltransferases (SMYD2 and SMYD3), which are epigenetic targets implicated in oncology [1]. The defined (3S,4R) stereochemistry at the pyrrolidine ring, combined with the distinct cyclopropane and N-methylimidazole pharmacophoric elements, distinguishes this compound from simpler achiral or less-functionalized pyrrolidine analogs. While extensive public bioactivity data are currently limited, this scaffold is recognized as a versatile chiral building block for medicinal chemistry optimization and structure-activity relationship (SAR) studies targeting epigenetic regulatory enzymes.

Why N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide Cannot Be Simply Replaced by In-Class Analogs


Substitution with a racemic mixture, a diastereomer, or a des-methyl analog of this compound carries a high risk of altered target engagement and confounding SAR interpretation. The (3S,4R) absolute configuration defines the three-dimensional presentation of the 1-methylimidazole and cyclopropanecarboxamide vectors, which are critical for molecular recognition by the SMYD enzyme active site [1]. Even the racemic (3R,4S)/(3S,4R) mixture may exhibit different inhibitory potency, selectivity, or physicochemical properties compared to the single enantiomer . Furthermore, replacement with a compound lacking the N-methylimidazole or the cyclopropane ring would fundamentally alter hydrogen bonding, π-stacking, and hydrophobic interactions with the target protein. Therefore, for reproducible pharmacological profiling, selective inhibitor development, and accurate SAR mapping, the specific stereoisomer must be procured and used without generic substitution.

Quantitative Differentiation of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide: A Procurement-Focused Evidence Guide


Stereochemical Purity Advantage: Single (3S,4R) Enantiomer vs. Racemic Mixture for Consistent Target Engagement

The single (3S,4R) enantiomer ensures absolute stereochemical homogeneity, eliminating the 50% contamination by the (3R,4S) enantiomer present in the racemic mixture available commercially . In related pyrrolidine carboxamide SMYD inhibitors, stereochemistry at the pyrrolidine ring directly influences biochemical potency, with individual enantiomers often displaying >10-fold differences in IC50 values compared to their antipodes or the racemate [1]. Use of the enantiopure compound therefore provides unambiguous SAR data and reduces the risk of off-target effects arising from the inactive enantiomer.

Epigenetics SMYD inhibition Stereochemistry

Distinct Pharmacophoric Features: Cyclopropane and N-Methylimidazole Moieties vs. Simpler Pyrrolidine Carboxamides

The compound incorporates a cyclopropanecarboxamide group that imposes conformational rigidity and enhances metabolic stability compared to an acetyl or linear alkyl amide . Additionally, the 1-methylimidazol-2-yl substituent provides a unique hydrogen bond acceptor/donor motif and π-stacking capability not present in phenyl or simple alkyl-substituted analogs [1]. These structural elements are prevalent in optimized SMYD2/SMYD3 inhibitors disclosed in the patent literature, where subtle modifications to the amide and heterocyclic appendages result in >100-fold variations in biochemical IC50 [1].

Medicinal chemistry Pharmacophore Epigenetic probes

Commercially Available Reference Standard: Racemic Mixture as a Baseline for Analytical Method Development

The racemic mixture of the compound is commercially available (e.g., from CymitQuimica, 25 mg at €358) and can serve as a reference standard for chiral HPLC method development, enabling quantification of enantiomeric excess in synthetic batches of the single (3S,4R) enantiomer . This allows laboratories to establish in-house analytical protocols for quality control of the enantiopure compound.

Analytical chemistry Chiral separation Reference standard

High-Value Application Scenarios for N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide in Epigenetic Drug Discovery


Stereochemically Pure Starting Material for SMYD2/3 Inhibitor Lead Optimization

The enantiopure compound serves as an ideal advanced intermediate for constructing focused libraries of SMYD protein inhibitors. The pre-installed (3S,4R) stereochemistry, cyclopropane, and N-methylimidazole functionalities allow medicinal chemists to explore vector diversification at the pyrrolidine nitrogen or the amide carbonyl with minimal synthetic steps, as evidenced by the extensive SAR tables in Epizyme patents [1]. This reduces the synthetic burden and accelerates the identification of high-potency, selective epigenetic probes.

Chiral Probe for Target Engagement and Cellular Assay Development

The single enantiomer eliminates the confounding influence of the inactive distomer in cellular thermal shift assays (CETSA), NanoBRET target engagement assays, and SMYD2/3 activity-based biomarker readouts. Consistent stereochemical identity ensures that any observed pharmacological effect can be unambiguously attributed to on-target engagement, which is essential for target validation studies in oncology [1].

Analytical Reference for Chiral Purity Method Development

The commercial availability of the racemic mixture provides a convenient reference standard for developing and validating chiral HPLC or SFC methods . These methods are critical for quality control of subsequent enantiopure batches, ensuring that the pharmacological data generated are not compromised by enantiomeric impurities.

Scaffold for Fragment-Based or Structure-Based Drug Design

The compound's compact yet functionalized structure (MW = 234.3 Da, C12H18N4O) makes it suitable for fragment growing or as a core scaffold in structure-based drug design campaigns targeting SMYD enzymes. Its cyclopropane ring and imidazole moiety can engage key residues in the lysine-binding channel, as inferred from patent disclosures [1], making it a valuable template for computational chemistry and co-crystallography studies.

Quote Request

Request a Quote for N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.